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molecular formula C9H10BrF2N3 B8742856 2-Bromo-5-(4,4-difluoro-1-piperidyl)pyrazine

2-Bromo-5-(4,4-difluoro-1-piperidyl)pyrazine

Cat. No. B8742856
M. Wt: 278.10 g/mol
InChI Key: KFOKTPVSMKPXKD-UHFFFAOYSA-N
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Patent
US09085578B2

Procedure details

A solution of 2,5-dibromopyrazine (200 mg), 4,4-difluoropiperidine hydrochloride (132 mg) and cesium carbonate (603 mg) in dimethyl sulfoxide (5 mL) was stirred overnight at 90° C. under nitrogen atmosphere. To the reaction mixture was added water, and the mixture was extracted with ethyl acetate. The obtained organic layer was washed successively with water and saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound (89 mg).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
132 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
603 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[N:6][C:5]([Br:8])=[CH:4][N:3]=1.Cl.[F:10][C:11]1([F:17])[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1.C(=O)([O-])[O-].[Cs+].[Cs+].O>CS(C)=O>[Br:8][C:5]1[CH:4]=[N:3][C:2]([N:14]2[CH2:15][CH2:16][C:11]([F:17])([F:10])[CH2:12][CH2:13]2)=[CH:7][N:6]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
BrC1=NC=C(N=C1)Br
Name
Quantity
132 mg
Type
reactant
Smiles
Cl.FC1(CCNCC1)F
Name
cesium carbonate
Quantity
603 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
5 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The obtained organic layer was washed successively with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC=C(N=C1)N1CCC(CC1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 89 mg
YIELD: CALCULATEDPERCENTYIELD 38.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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